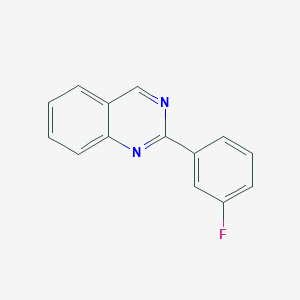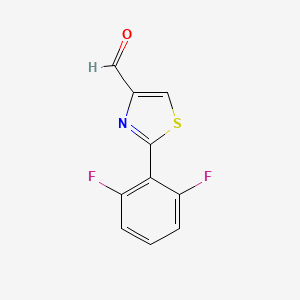![molecular formula C11H14N4O B11884297 1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)
1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one is a heterocyclic compound that features a spiro connection between a piperidine ring and a pyrido[2,3-d]pyrimidin ring. This unique structure imparts specific chemical and biological properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine and pyrido[2,3-d]pyrimidin precursors, followed by a spirocyclization reaction to form the spiro compound. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one: Another spiro compound with a similar structure but different heterocyclic rings.
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]thiazine]-2’(1’H)-one: Similar spiro compound with a thiazine ring instead of a pyrimidin ring.
Uniqueness
1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one is unique due to its specific spiro connection and the presence of both piperidine and pyrido[2,3-d]pyrimidin rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
spiro[1,3-dihydropyrido[2,3-d]pyrimidine-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C11H14N4O/c16-10-8-2-1-5-13-9(8)14-11(15-10)3-6-12-7-4-11/h1-2,5,12H,3-4,6-7H2,(H,13,14)(H,15,16) |
InChI Key |
SYEVMKSBNMLGCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12NC3=C(C=CC=N3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorothiazolo[5,4-f]isoquinoline](/img/structure/B11884216.png)










![6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11884290.png)

![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)
